molecular formula C8H5BrClNO3S B1484799 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride CAS No. 1807164-29-9

2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride

Cat. No. B1484799
M. Wt: 310.55 g/mol
InChI Key: DVGPEPGJPRXCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is a reagent used in organic synthesis, specifically in the preparation of aryl and vinyl sulfones. BCMBSC is a versatile and efficient reagent, capable of reacting with a variety of substrates and providing a wide range of products. It is also a relatively inexpensive reagent, making it an attractive choice for organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is not fully understood. However, it is believed that the reaction between 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride and the substrate occurs through a nucleophilic substitution reaction. In this reaction, the bromine atom of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is replaced by the nucleophile (the substrate) and the resulting product is a sulfonyl chloride.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride are not fully understood. However, it is believed that the reaction of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride with substrates may result in the formation of toxic byproducts, such as aryl sulfonamides and aryl sulfonates. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which may lead to adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments include its relatively low cost, its versatility in reacting with a variety of substrates, and its ability to provide a wide range of products. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is relatively easy to handle and store, making it an attractive choice for laboratory experiments.
The main limitation of using 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments is its potential to generate toxic byproducts. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride may act as an inhibitor of certain enzymes, which could lead to adverse effects.

Future Directions

Future research on 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride could focus on improving the efficiency of the reaction and reducing the potential for toxic byproducts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride, as well as its potential to act as an inhibitor of certain enzymes. Additionally, research could be conducted to explore new applications for 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride, such as the synthesis of new organic compounds or the preparation of new aryl or vinyl sulfones. Finally, research could be conducted to explore the potential of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride as a catalyst for other organic reactions.

Scientific Research Applications

2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is used in a variety of scientific research applications, including the synthesis of aryl and vinyl sulfones, the preparation of aryl chlorides, and the preparation of aryl bromides. Additionally, 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride has been used in the synthesis of a variety of other organic compounds, including aryl and vinyl sulfonamides, aryl and vinyl sulfonates, and aryl and vinyl sulfones.

properties

IUPAC Name

2-bromo-6-cyano-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-6-2-5(4-11)8(7(9)3-6)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPEPGJPRXCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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